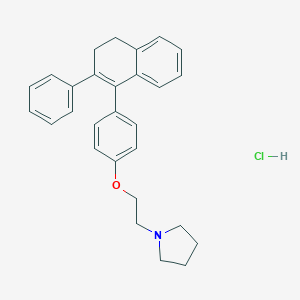
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been widely used in scientific research due to its ability to selectively activate the dopamine D1 receptor without affecting other dopamine receptors.
作用机制
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride selectively activates the dopamine D1 receptor by binding to its active site. This results in the activation of intracellular signaling pathways, including the cAMP/PKA pathway. The activation of this pathway leads to the phosphorylation of various downstream targets, resulting in the observed physiological and biochemical effects.
生化和生理效应
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and prefrontal cortex, leading to increased locomotor activity and improved cognitive function. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride is its selectivity for the dopamine D1 receptor, which allows for the study of this receptor without affecting other dopamine receptors. However, one of the limitations of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride is its short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride. One area of research is the development of more potent and selective dopamine D1 receptor agonists. Another area of research is the study of the role of the dopamine D1 receptor in various physiological and pathological conditions, including drug addiction and schizophrenia. Additionally, the development of new drug delivery systems may allow for the long-term study of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride and its effects.
In conclusion, 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride is a selective dopamine D1 receptor agonist that has been widely used in scientific research. Its selectivity and ability to activate the dopamine D1 receptor without affecting other dopamine receptors make it a valuable tool for studying this receptor and its role in various physiological and pathological conditions.
合成方法
The synthesis of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride involves several steps. The first step is the synthesis of 2-(p-(2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethylamine, which is then reacted with pyrrolidine to yield 1-(2-(p-(2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine. The final step involves the addition of hydrochloric acid to yield the hydrochloride salt of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride.
科学研究应用
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride has been widely used in scientific research to study the dopamine D1 receptor and its role in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction. It has also been used to study the role of the dopamine D1 receptor in reward processing and learning and memory.
属性
CAS 编号 |
10090-61-6 |
|---|---|
产品名称 |
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride |
分子式 |
C28H30ClNO |
分子量 |
432 g/mol |
IUPAC 名称 |
1-[2-[4-(2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C28H29NO.ClH/c1-2-8-22(9-3-1)27-17-14-23-10-4-5-11-26(23)28(27)24-12-15-25(16-13-24)30-21-20-29-18-6-7-19-29;/h1-5,8-13,15-16H,6-7,14,17-21H2;1H |
InChI 键 |
UNQYZWLCGVJWRR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(CCC4=CC=CC=C43)C5=CC=CC=C5.Cl |
规范 SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(CCC4=CC=CC=C43)C5=CC=CC=C5.Cl |
其他 CAS 编号 |
10090-61-6 |
同义词 |
U 22,410A U 22410A U-22,410A U-22410A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B167492.png)
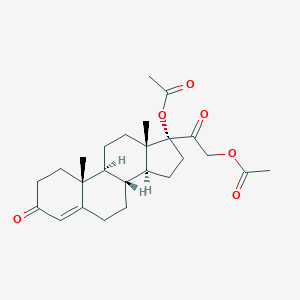
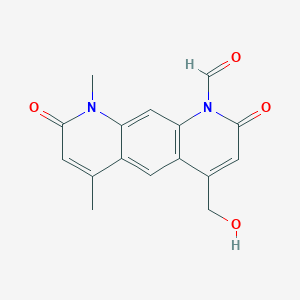
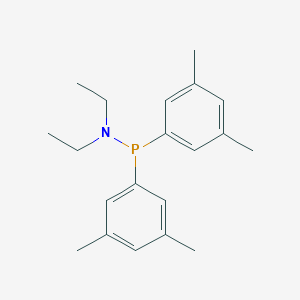
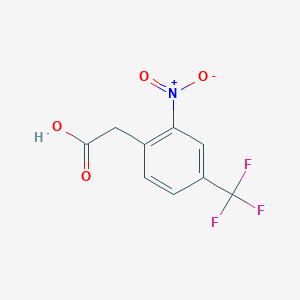
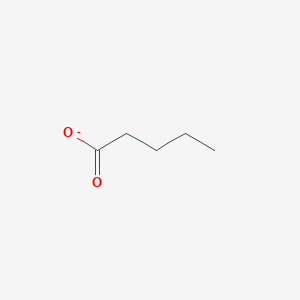
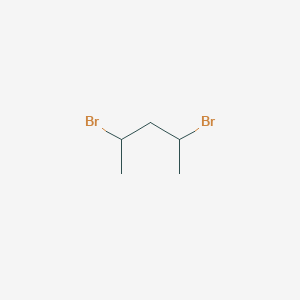
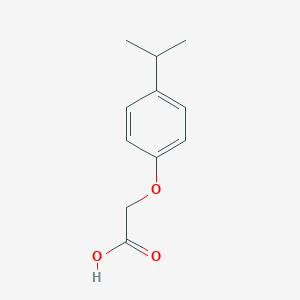
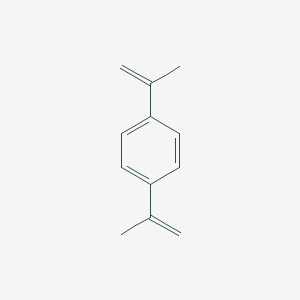
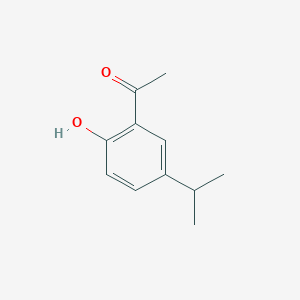
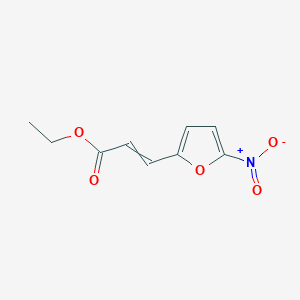

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)